molecular formula C21H25NO2 B14691098 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine CAS No. 32779-45-6

2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine

Katalognummer: B14691098
CAS-Nummer: 32779-45-6
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: ASCQFGNYZGITFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is a chemical compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a benzofuran ring fused to a benzyl group, connected to a triethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine typically involves the reaction of 2-benzofuranylbenzyl chloride with triethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. After the reaction, the product is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the benzofuran ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring is known to interact with aromatic residues in proteins, while the triethylamine moiety can participate in ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((alpha-2-Benzofuranylbenzyl)oxy)dimethylamine
  • 2-((alpha-2-Benzofuranylbenzyl)oxy)diethylamine
  • 2-((alpha-2-Benzofuranylbenzyl)oxy)pyrrolidine

Uniqueness

2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is unique due to its specific combination of a benzofuran ring and a triethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

32779-45-6

Molekularformel

C21H25NO2

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-[1-benzofuran-2-yl(phenyl)methoxy]-N,N-diethylethanamine

InChI

InChI=1S/C21H25NO2/c1-3-22(4-2)14-15-23-21(17-10-6-5-7-11-17)20-16-18-12-8-9-13-19(18)24-20/h5-13,16,21H,3-4,14-15H2,1-2H3

InChI-Schlüssel

ASCQFGNYZGITFG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.